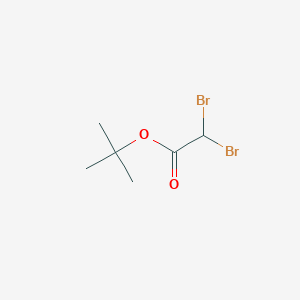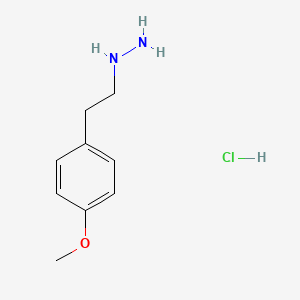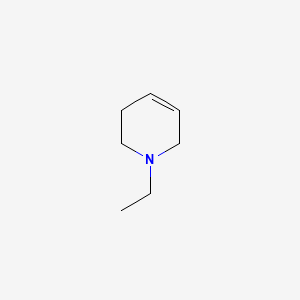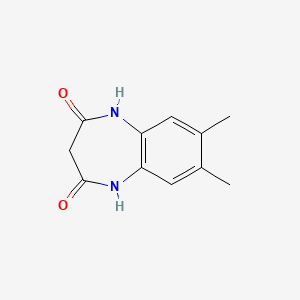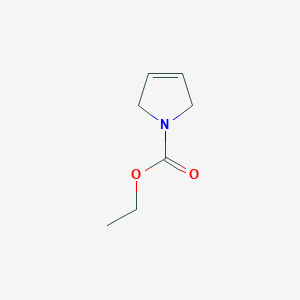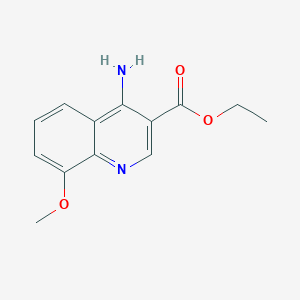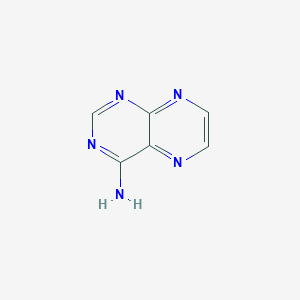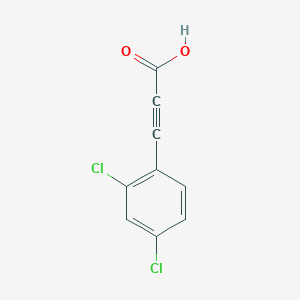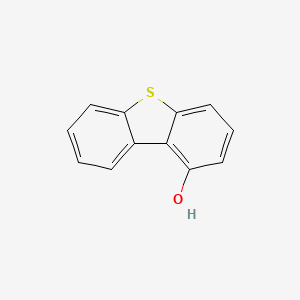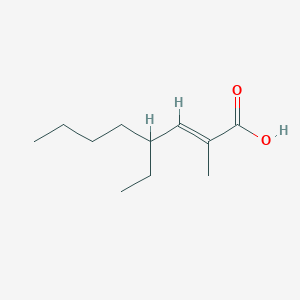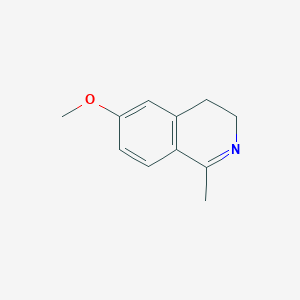
6-Methoxy-1-methyl-3,4-dihydroisoquinoline
概述
描述
6-Methoxy-1-methyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by a methoxy group at the 6th position and a methyl group at the 1st position on the dihydroisoquinoline ring
准备方法
The synthesis of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline can be achieved through several routes. One common method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. Another method involves the synthesis from eugenol methyl ether through a series of steps including addition, hydrolysis, Ritter reaction, and cyclization .
化学反应分析
6-Methoxy-1-methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Reduction: It can be reduced using catalytic hydrogenation methods to produce tetrahydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted under specific conditions to introduce other functional groups.
Common reagents used in these reactions include methyl bromoacetate for alkylation, acetonitrile as a solvent, and sulfuric acid for cyclization . The major products formed from these reactions are various substituted isoquinoline derivatives.
科学研究应用
6-Methoxy-1-methyl-3,4-dihydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold in the design of pharmacologically active compounds, including those with anti-nausea, antidiabetic, and antiallergy activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Biological Studies: It is studied for its potential effects on various biological targets, including neurotransmitter receptors and enzymes.
作用机制
The mechanism of action of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of glucagon-like peptide-1 (GLP-1) receptors and glucose-dependent insulinotropic polypeptide (GIP) receptors . This modulation facilitates the interaction of ligands with their receptors, enhancing their biological effects. The compound’s electrophilic character can also increase its reactivity, facilitating hydrogen migration and intermolecular hydride transfer .
相似化合物的比较
6-Methoxy-1-methyl-3,4-dihydroisoquinoline can be compared with other isoquinoline derivatives, such as:
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: This compound has similar structural features but with an additional methoxy group at the 7th position.
1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline: This derivative includes a benzyl group at the 1st position, which can influence its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and synthetic utility.
属性
IUPAC Name |
6-methoxy-1-methyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRBATAVUCSTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551314 | |
| Record name | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70241-06-4 | |
| Record name | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



